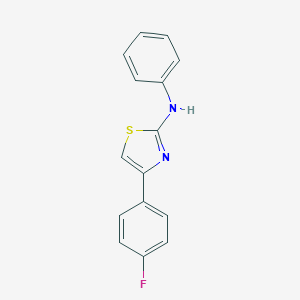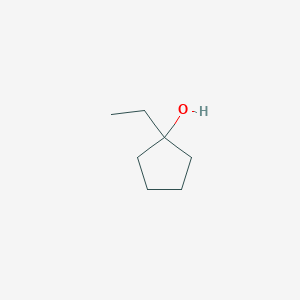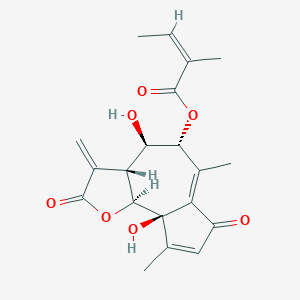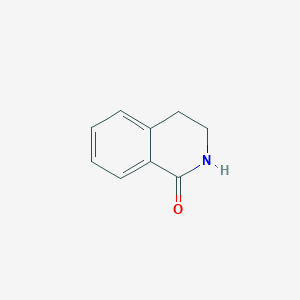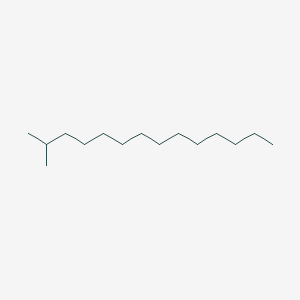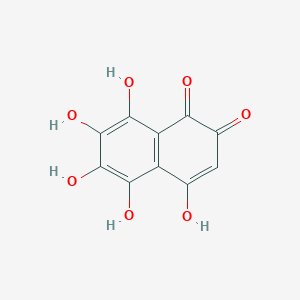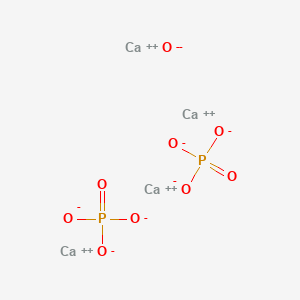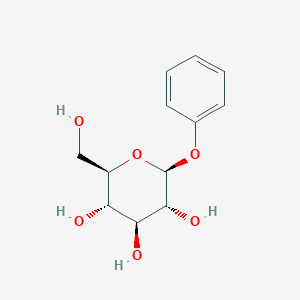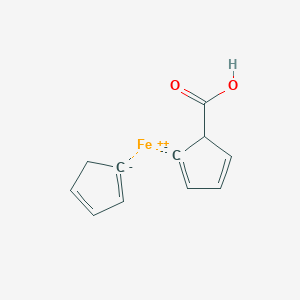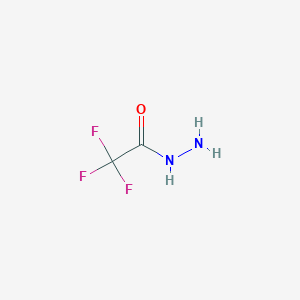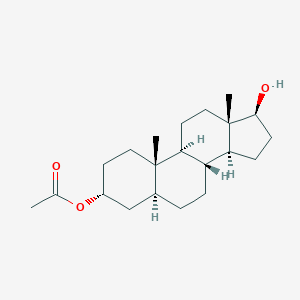
5alpha-androstan-3alpha,17beta-diol 3-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-androstan-3alpha,17beta-diol 3-acetate is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of the cyclopenta[a]phenanthrene structure, which is a core structure in many biologically active molecules, including steroids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-androstan-3alpha,17beta-diol 3-acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, often using Friedel-Crafts alkylation or acylation.
Introduction of hydroxyl and acetate groups: This is achieved through selective hydroxylation and acetylation reactions. Common reagents include acetic anhydride and pyridine for acetylation, and various oxidizing agents for hydroxylation.
Stereoselective synthesis: Ensuring the correct stereochemistry at multiple chiral centers is crucial. This is often achieved using chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized versions of the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated control of reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
5alpha-androstan-3alpha,17beta-diol 3-acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles like amines, thiols, and alcohols for substitution reactions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5alpha-androstan-3alpha,17beta-diol 3-acetate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its role in biological processes, particularly those involving steroid hormones.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5alpha-androstan-3alpha,17beta-diol 3-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to steroid hormone receptors, influencing gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core structure but differs in functional groups and biological activity.
Testosterone: Another steroid hormone with a similar core structure but different functional groups and effects.
Estradiol: A steroid hormone with a similar structure but distinct biological roles.
Uniqueness
5alpha-androstan-3alpha,17beta-diol 3-acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Properties
CAS No. |
1600-76-6 |
|---|---|
Molecular Formula |
C21H34O3 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
MENYRVLDWKVWLK-YRQPXTNQSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
Isomeric SMILES |
CC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


